molecular formula C15H11ClN2OS B2982816 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912758-54-4

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2982816
CAS No.: 912758-54-4
M. Wt: 302.78
InChI Key: LDZMACJIIKOYTP-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with a chlorine atom at the 7th position and a methyl group at the 4th position

Preparation Methods

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-4-methyl-1,3-benzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance the production process .

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Comparison with Similar Compounds

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-7-8-11(16)13-12(9)17-15(20-13)18-14(19)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZMACJIIKOYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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